4,7-Dichloro-3-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique substitution pattern. Specifically, it features chlorine atoms at the 4th and 7th positions and an iodine atom at the 3rd position of the indazole ring. This compound is of significant interest in various chemical and biological studies due to its structural properties and potential applications in medicinal chemistry and agrochemicals .
The compound is classified as an indazole derivative, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. Indazoles are known for their diverse biological activities and are often utilized as scaffolds in drug design. The specific classification of 4,7-Dichloro-3-iodo-1H-indazole allows it to serve as an important building block for synthesizing more complex heterocyclic compounds .
The synthesis of 4,7-Dichloro-3-iodo-1H-indazole typically involves halogenation of an indazole precursor. A common method is through electrophilic aromatic substitution, where the indazole ring is treated with halogenating agents under controlled conditions. For example, N-chlorosuccinimide (NCS) and iodine monochloride (ICl) can be used in dichloromethane as a solvent to facilitate this reaction .
In an industrial context, the production may involve a multi-step process starting from commercially available indazole derivatives. This includes halogenation steps, purification, and crystallization to achieve high purity levels. The use of continuous flow reactors can enhance efficiency and scalability in manufacturing .
The molecular formula for 4,7-Dichloro-3-iodo-1H-indazole is C_7H_4Cl_2I_N, with a molecular weight of approximately 286.93 g/mol. The presence of halogens significantly influences its reactivity and biological activity .
4,7-Dichloro-3-iodo-1H-indazole can participate in various chemical reactions:
The mechanism of action for 4,7-Dichloro-3-iodo-1H-indazole primarily involves its interactions with specific molecular targets such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their activity or modulating receptor functions by acting as either an agonist or antagonist. The specific pathways depend on the biological system being studied .
4,7-Dichloro-3-iodo-1H-indazole typically appears as a solid at room temperature. Its melting point and solubility characteristics may vary based on purity and environmental conditions.
The compound exhibits notable stability under standard conditions but may react under specific circumstances due to the presence of reactive halogen atoms. Its reactivity profile makes it suitable for further functionalization in synthetic applications .
4,7-Dichloro-3-iodo-1H-indazole has several applications across different fields:
Halogenated indazoles represent a pharmaceutically significant class of heterocyclic compounds, with their strategic incorporation accelerating since the early 2000s. Indazole cores functionalized with halogens—particularly chlorine and iodine—have enabled critical breakthroughs in drug design due to their dual role in enhancing target binding and modulating physicochemical properties. Notable drug prototypes include the kinase inhibitor pazopanib (featuring a chloroindazole core) and the PARP inhibitor niraparib, both leveraging halogen atoms for pharmacophore optimization [3] [4]. The emergence of polyhalogenated indazoles, such as 4,7-dichloro-3-iodo-1H-indazole, reflects an evolution toward precision engineering of molecular recognition landscapes. These compounds exploit halogen-specific interactions (e.g., halogen bonding, hydrophobic effects) to achieve enhanced selectivity and potency against challenging targets, including kinases, GPCRs, and epigenetic regulators [4] [10].
The compound designated as 4,7-dichloro-3-iodo-1H-indazole (CAS: 1000341-96-7) follows IUPAC numbering where nitrogen atoms occupy positions 1 and 2 of the bicyclic system. Its molecular formula is C₇H₃Cl₂IN₂ (MW: 312.92 g/mol), with the SMILES string IC₁=NNC₂=C₁C(Cl)=CC=C₂Cl
unambiguously defining the substitution pattern [2] [6]. Crucially, positional isomerism significantly alters molecular properties:
Table 1: Isomeric Differentiation of Polyhalogenated Indazoles
Isomer | CAS Number | SMILES Pattern | Hydrogen Bonding (H-donors/acceptors) |
---|---|---|---|
4,7-Dichloro-3-iodo-1H-indazole | 1000341-96-7 | ClC1=CC=C2C(=C1)Cl)NNC2=I | 1 donor, 1 acceptor |
5,7-Dichloro-3-iodo-1H-indazole | 885271-35-2 | ClC1=CC(Cl)=C2C(=C1)NNC2=I | 1 donor, 1 acceptor |
4,6-Dichloro-3-iodo-1H-indazole | 885519-60-8 | ClC1=CC(Cl)=C2C(=C1)NNC2=I | 1 donor, 1 acceptor |
5,6-Dichloro-3-iodo-1H-indazole | 1426421-76-2 | ClC1=C(Cl)C=C2C(=C1)NNC2=I | 1 donor, 1 acceptor |
Isomeric identity is confirmed spectroscopically: (^{13}\text{C}) NMR distinguishes C4/C7 chlorination (δC-I ~85 ppm) from C5/C6 variants (δC-I ~90–95 ppm) due to altered ring current effects [6] [8].
The spatial arrangement of halogens dictates electronic distribution and steric accessibility. In 4,7-dichloro-3-iodo-1H-indazole, chlorines occupy symmetric positions across the benzene ring, creating an electron-deficient core ideal for nucleophilic aromatic substitution (SNAr) at C7, while C4 is sterically hindered. Conversely, 4,6-dichloro-3-iodo-1H-indazole (CAS: 885519-60-8) exhibits asymmetric halogen placement, enhancing C4 reactivity toward Pd-catalyzed cross-coupling due to reduced steric congestion [6] [9]. Key reactivity differences include:
Table 2: Reactivity Parameters of Key Isomers
Parameter | 4,7-Dichloro-3-iodo-1H-indazole | 4,6-Dichloro-3-iodo-1H-indazole |
---|---|---|
Iodine σ-hole potential (kcal/mol) | +1.82 | +1.75 |
LUMO Energy (eV) | -3.2 | -2.9 |
Suzuki Coupling Yield (phenylboronic acid) | 38% | 79% |
SNAr Rate (k, relative to 4-Cl) | 0.3 | 1.0 |
The 3-iodo substituent in 4,7-dichloro-1H-indazole is a molecular linchpin, enabling three critical design strategies:
Quantum mechanical studies confirm that 3-iodo substitution redistributes indazole electron density, increasing the partial positive charge at C7 (δC7 = +0.18e) and enhancing electrophilicity for targeted covalent inhibitor design [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: